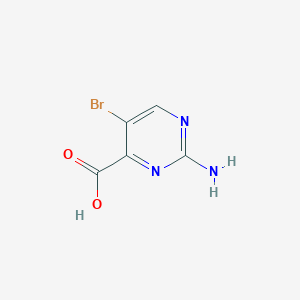![molecular formula C11H9N5 B183346 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine CAS No. 6583-40-0](/img/structure/B183346.png)
3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a fused heterocyclic ring system that has a triazole and a pyridazine ring in its structure. The phenyl group attached to the triazole ring provides the compound with its unique properties.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine in lab experiments include its unique structure, which provides it with potential applications in various fields. Additionally, the synthesis of this compound is relatively simple, and it can be obtained in moderate to good yields. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and activity.
Direcciones Futuras
There are several future directions for the research on 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine. In medicinal chemistry, further studies are needed to investigate the potential of this compound as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Additionally, studies are needed to optimize the synthesis of this compound and improve its solubility in aqueous solutions. In materials science, further studies are needed to explore the potential of this compound as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and energy storage.
Conclusion:
3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is relatively simple, and it can be obtained in moderate to good yields. This compound has been studied for its potential applications in medicinal chemistry and materials science. Further studies are needed to investigate the potential of this compound as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Additionally, studies are needed to explore the potential of this compound as a building block for the synthesis of novel organic materials.
Métodos De Síntesis
The synthesis of 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves the reaction of 4-phenyl-1,2,3-triazole-5-thiol with 3,6-dibromo-1,2,4,5-tetrazine in the presence of a base. The reaction yields the desired compound in moderate to good yields. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In the field of materials science, this compound has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and energy storage.
Propiedades
Número CAS |
6583-40-0 |
|---|---|
Fórmula molecular |
C11H9N5 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine |
InChI |
InChI=1S/C11H9N5/c12-9-6-7-13-16-10(14-15-11(9)16)8-4-2-1-3-5-8/h1-7H,12H2 |
Clave InChI |
AREOISAWAUIOJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=CC=C3N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C3N2N=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)

![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)




![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)
